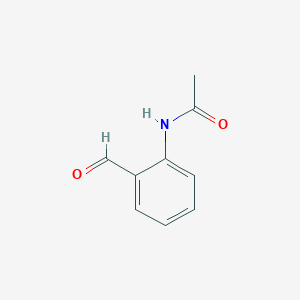

N-(2-formylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-formylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(12)10-9-5-3-2-4-8(9)6-11/h2-6H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMJAQBUFVTERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40315983 | |

| Record name | N-(2-formylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40315983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13493-47-5 | |

| Record name | 13493-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-formylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40315983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-formylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-formylphenyl)acetamide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-formylphenyl)acetamide

Abstract

This compound is a pivotal bifunctional organic compound, serving as a versatile precursor in the synthesis of a wide array of heterocyclic systems and pharmacologically active molecules. Its structure, incorporating both a reactive aldehyde and a directing acetamide group, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailed protocols for its purification, and a thorough analysis of its characterization using modern spectroscopic and physical methods. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology.

Introduction and Significance

The strategic importance of this compound lies in its ortho-substituted arrangement of an electrophilic formyl group and a nucleophilic acetamido group, primed for intramolecular cyclization reactions. This structural motif is fundamental to the construction of quinolines, quinazolines, and other nitrogen-containing heterocycles, which are core scaffolds in many therapeutic agents.[1] For instance, derivatives of 2-aminobenzaldehyde, the deacetylated parent of this compound, are instrumental in Friedländer-type syntheses of quinolines.[1][2] The acetamide group not only protects the amine but also modulates its electronic properties, influencing reaction pathways and yields. A deep understanding of its synthesis and unambiguous characterization is therefore paramount for its effective utilization in multi-step synthetic campaigns.

Synthesis of this compound

Several synthetic routes to this compound can be conceptualized, including the direct formylation of acetanilide, the reduction of N-(2-nitrophenyl)acetamide, or the oxidation of N-(2-methylphenyl)acetamide. However, a highly effective and controlled approach involves the protection of 2-aminobenzaldehyde, which itself can be synthesized via the selective oxidation of 2-aminobenzyl alcohol. This two-step sequence from a commercially available starting material is reliable and avoids the harsh conditions or over-oxidation risks associated with other methods.

Rationale of the Selected Synthetic Pathway

The chosen pathway begins with the oxidation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde. Manganese dioxide (MnO₂) is an excellent choice of oxidant for this transformation.[3] It is a mild, chemoselective reagent that preferentially oxidizes allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid or side reactions involving the amino group.[3] The subsequent step is the acetylation of the amino group in 2-aminobenzaldehyde. This is a standard N-acetylation reaction, typically using acetic anhydride or acetyl chloride, which efficiently protects the amine and yields the target molecule. This protection is often a critical step before employing the aldehyde in further reactions where the free amine might interfere.

Experimental Workflow: Synthesis and Purification

The overall workflow from starting material to the pure, characterized product is outlined below. This process emphasizes checkpoints and validation at each critical stage.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Aminobenzaldehyde [3]

-

To a stirred solution of 2-aminobenzyl alcohol (2.0 g, 16.2 mmol) in 100 mL of chloroform, add activated manganese dioxide (2.7 g, 31.1 mmol).

-

Causality: Chloroform is a suitable solvent that does not react with the mild oxidant. Activated MnO₂ provides a high surface area for the heterogeneous oxidation reaction.

-

-

Stir the suspension vigorously at room temperature for 20-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide solids. Wash the Celite pad with additional chloroform (3 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield crude 2-aminobenzaldehyde as a dark-red oil (approx. 1.9 g).

-

Self-Validation: This crude product is often used directly in the next step due to its relative instability. Its characteristic color is a preliminary indicator of successful oxidation.

-

Step 2: Synthesis of this compound

-

Dissolve the crude 2-aminobenzaldehyde (approx. 16.2 mmol) in 50 mL of dichloromethane in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Slowly add acetic anhydride (1.8 mL, 19.4 mmol) dropwise to the stirred solution.

-

Causality: The reaction is exothermic; cooling prevents potential side reactions. Acetic anhydride is an efficient and readily available acetylating agent.

-

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until the 2-aminobenzaldehyde is consumed.

-

Quench the reaction by carefully adding 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

Step 3: Purification by Recrystallization [4]

-

Select an appropriate solvent system for recrystallization, such as an ethanol/water or ethyl acetate/hexane mixture. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]

-

Dissolve the crude solid in a minimum amount of the hot solvent.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.[4]

-

Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold solvent, and dry under vacuum.

-

Self-Validation: The formation of well-defined crystals and a sharp melting point are strong indicators of purity.

-

Characterization of this compound

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods and physical property measurements provides a complete profile of the molecule.

Caption: Interrelation of characterization techniques for this compound.

Physical Properties

The physical properties of this compound are key initial indicators of its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [5][6] |

| Molecular Weight | 163.17 g/mol | [5][6] |

| Appearance | Solid | |

| Melting Point | 65.0 - 69.0 °C | |

| Boiling Point | 103 °C @ 0.2 mmHg | [6] |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information, confirming the presence of functional groups and the overall connectivity of the atoms.

| Technique | Data Type | Expected Chemical Shift / Frequency / m/z | Assignment & Rationale |

| ¹H NMR | δ (ppm) | ~9.9 | Singlet, 1H, Aldehyde proton (-CHO) |

| ~8.5 - 9.5 | Broad singlet, 1H, Amide proton (-NH) | ||

| ~7.5 - 8.0 | Multiplet, 4H, Aromatic protons (Ar-H) | ||

| ~2.2 | Singlet, 3H, Acetyl methyl protons (-CH₃) | ||

| ¹³C NMR | δ (ppm) | ~192 | Aldehyde carbonyl (C=O) |

| ~169 | Amide carbonyl (C=O) | ||

| ~120 - 140 | Aromatic carbons | ||

| ~25 | Acetyl methyl carbon (-CH₃) | ||

| IR Spectroscopy | ν (cm⁻¹) | ~3300 | N-H stretching (amide) |

| ~1690 | C=O stretching (aldehyde)[7] | ||

| ~1660 | C=O stretching (Amide I band)[7] | ||

| ~1580 | N-H bending (Amide II band) | ||

| ~2850, ~2750 | C-H stretching (aldehyde) | ||

| Mass Spectrometry | m/z | 163 ([M]⁺) | Molecular ion peak corresponding to C₉H₉NO₂. |

| 121 | Loss of ketene (-CH₂CO) from the molecular ion. | ||

| 93 | Further loss of CO from the m/z 121 fragment. |

(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.)

Safety, Handling, and Storage

Safety: this compound is classified as an irritant.[5] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and refrigerated (4°C) to prevent degradation.

Conclusion

This guide has detailed a logical and reliable pathway for the synthesis of this compound, grounded in established chemical principles. By providing a rationale for each procedural choice and a comprehensive framework for characterization, this document serves as a practical resource for researchers. The successful synthesis and purification of this key intermediate, validated by the suite of analytical techniques described, enables its confident use in the development of novel chemical entities for the pharmaceutical and materials science sectors.

References

- Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C-H Amidation of Aldimines with Acyl Azides. (2017). PubMed.

- Synthesis of 2-aminobenzaldehyde. (n.d.). PrepChem.com.

- This compound. (n.d.). PubChem.

- Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. (2026).

- N-(2-(4-Formylphenyl)ethyl)acetamide. (n.d.). PubChem.

- Preparation method of 2-aminobenzaldehyde. (n.d.).

- An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins. (n.d.). American Chemical Society.

- This compound. (2025). ChemicalBook.

- This compound. (n.d.). Sigma-Aldrich.

- Comparison between experimental infrared spectrum of acetamide and... (n.d.).

- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C9H9NO2 | CID 326664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 13493-47-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

physicochemical properties of N-(2-formylphenyl)acetamide

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-formylphenyl)acetamide

Abstract: This technical guide provides a comprehensive examination of the , a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and spectroscopic characteristics of the compound. It offers not just data, but also the underlying scientific principles and detailed experimental protocols for empirical validation. The synthesis of accurate, reliable data is paramount in scientific advancement, and this guide serves as an authoritative resource for the characterization of this important molecule.

Introduction and Molecular Overview

This compound is a bifunctional organic compound featuring both an acetamide and a formyl (aldehyde) group substituted on a benzene ring. This ortho-substitution pattern creates a molecule with unique reactivity and potential for intramolecular interactions, making it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. Understanding its fundamental physicochemical properties is a critical first step for any researcher intending to utilize this compound in a synthetic pathway or for further development.

This guide provides an in-depth analysis of these properties, grounded in established analytical techniques. The causality behind experimental choices is explained to provide not just procedural steps, but a deeper understanding of the characterization process itself.

Chemical Structure and Identity

The structural foundation of this compound dictates its chemical behavior and physical properties.

Caption: Chemical structure of this compound.

-

IUPAC Name: this compound[1]

-

CAS Number: 13493-47-5

-

Molecular Formula: C₉H₉NO₂[2]

-

InChI Key: OWMJAQBUFVTERI-UHFFFAOYSA-N

Core Physicochemical Data

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 65.0 - 69.0 °C | |

| Boiling Point | 103 °C at 0.2 mmHg | [2] |

| Purity | ≥98% (typical commercial grade) | |

| Storage | 4°C, stored under nitrogen |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule, enabling unambiguous structural confirmation and purity assessment. Mass spectrometry is a standard technique for determining the elemental composition and gaining structural insights through fragmentation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Expert Insight: The choice of a deuterated solvent is critical; it must completely dissolve the analyte without introducing interfering signals in the proton spectrum.[4][5] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this one.[4]

Expected ¹H NMR Signals (in CDCl₃):

-

Singlet (~2.2 ppm, 3H): Corresponds to the three protons of the acetyl (CH₃) group.

-

Multiplets (~7.1-7.9 ppm, 4H): Aromatic protons on the benzene ring, with complex splitting due to their different chemical environments and couplings.

-

Singlet (~9.9 ppm, 1H): The characteristic downfield signal of the aldehyde proton (CHO).

-

Broad Singlet (~8.0-10.0 ppm, 1H): The amide proton (NH), which is often broad and can exchange with trace water, making its position variable.

Expected ¹³C NMR Signals (in CDCl₃):

-

~25 ppm: Acetyl methyl carbon (CH₃).

-

~120-140 ppm: Aromatic carbons (6 signals expected).

-

~169 ppm: Amide carbonyl carbon (C=O).

-

~192 ppm: Aldehyde carbonyl carbon (C=O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[6]

Expert Insight: For solid samples, the thin solid film method is often superior to Nujol mulls as it avoids interfering absorbance bands from the mulling agent.[7] This technique involves dissolving the compound in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.[7][8]

Characteristic IR Absorption Bands:

-

~3300 cm⁻¹: N-H stretch of the secondary amide.

-

~3050-3100 cm⁻¹: Aromatic C-H stretch.

-

~2850 cm⁻¹ and ~2750 cm⁻¹: C-H stretches of the aldehyde group (Fermi doublet).

-

~1690 cm⁻¹: C=O stretch of the aldehyde carbonyl.

-

~1660 cm⁻¹: C=O stretch of the amide carbonyl (Amide I band).

-

~1580 cm⁻¹ and ~1480 cm⁻¹: C=C stretches within the aromatic ring.

-

~1530 cm⁻¹: N-H bend (Amide II band).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[9][10] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.[11]

Key Mass Spectrometry Data:

-

Exact Mass: 163.06333 Da[1]

-

Molecular Ion (M⁺): m/z = 163

-

Expected Fragmentation: A primary fragmentation pathway would be the loss of the acetyl group (CH₃CO•, 43 Da) leading to a fragment at m/z = 120. Further fragmentation of the aromatic ring structure would also be observed.

Standard Operating Protocols: A Practical Guide

The trustworthiness of data hinges on the integrity of the experimental protocol. The following sections provide step-by-step methodologies for determining the key .

Caption: A generalized workflow for the complete characterization of the analyte.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[12] A slow heating rate near the melting point is crucial for accurate measurement.[12][13]

-

Sample Preparation: Place a small amount of finely powdered this compound onto a clean, dry surface.

-

Capillary Loading: Push the open end of a capillary tube into the powder to pack a small amount (1-2 mm height) of the sample into the closed end.[13][14]

-

Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Heating:

-

For an unknown compound, perform a rapid initial determination by heating quickly to find an approximate melting point.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute.[12]

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[15]

-

The melting point is reported as the range T₁ - T₂.

-

-

Cleanup: Dispose of the used capillary tube in a designated glass waste container.

Protocol: NMR Sample Preparation and Acquisition

Causality: The quality of an NMR spectrum is highly dependent on sample preparation.[4] A homogeneous solution free of solid particles is essential to avoid distortions in the magnetic field, which would lead to broad, poorly resolved peaks.

-

Weighing: Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum (or 20-50 mg for a ¹³C spectrum) into a clean, small vial.[4][5]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[4] If desired, an internal standard like tetramethylsilane (TMS) can be added.[5]

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. This removes any suspended particulate matter. The final solution depth in the tube should be 4-5 cm.[4]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol to remove fingerprints and dust.[4] Cap the tube securely.

-

Spectrometer Setup:

-

Data Acquisition: Set the appropriate experimental parameters (pulse sequence, number of scans, spectral width) and acquire the Free Induction Decay (FID).[4][17]

-

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.[16]

Protocol: IR Spectrum Acquisition (Thin Solid Film)

Causality: This method ensures the spectrum is free of interfering signals from solvents or mulling agents, providing a clean representation of the analyte's vibrational modes.[7] The thickness of the film is critical; if too thick, strong peaks will be flattened, and if too thin, weak peaks will not be visible.[8]

-

Solution Preparation: Dissolve 5-10 mg of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[7][8]

-

Casting the Film: Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface. Using a pipette, deposit one drop of the prepared solution onto the center of the plate.[7][8]

-

Evaporation: Allow the solvent to evaporate completely, which should leave a thin, even film of solid compound on the plate.[7][8]

-

Sample Holder: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Quality Check:

-

Cleanup: Thoroughly clean the salt plate with an appropriate solvent (e.g., acetone) and return it to a desiccator for storage.[8]

Conclusion

The data and protocols presented in this guide provide a robust framework for the identification, purity assessment, and structural confirmation of this compound. By employing these standardized methodologies, researchers can ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity. The detailed physicochemical profile—from its melting point to its complex spectroscopic fingerprints—equips scientists in organic synthesis and drug discovery with the essential knowledge required to confidently utilize this versatile chemical intermediate in their research and development endeavors.

References

- Mass Spectrometry analysis of Small molecules. (2013, February 7).

- IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder.

- Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH.

- Small molecule analysis using MS. (n.d.). Bioanalysis Zone.

- Melting point determination. (n.d.).

- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). TIGP.

- Quantifying Small Molecules by Mass Spectrometry. (n.d.). LCGC International.

- experiment (1) determination of melting points. (2021, September 19).

- Determination of Melting Point. (n.d.). Clarion University.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Infrared spectroscopy. (n.d.). Wikipedia.

- This compound. (2025, July 14). ChemicalBook.

- How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.

- Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.).

- This compound. (n.d.). PubChem.

- Step-by-step procedure for NMR data acquisition. (n.d.).

- NMR Sample Preparation. (n.d.).

- Basic NMR Concepts. (n.d.).

- NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University.

- This compound. (n.d.). Sigma-Aldrich.

Sources

- 1. This compound | C9H9NO2 | CID 326664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13493-47-5 [chemicalbook.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. pennwest.edu [pennwest.edu]

- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 17. sites.bu.edu [sites.bu.edu]

N-(2-formylphenyl)acetamide CAS number and supplier

An In-Depth Technical Guide to N-(2-formylphenyl)acetamide (CAS: 13493-47-5) for Advanced Research Applications

Introduction

This compound is a bifunctional organic molecule that serves as a highly versatile building block in modern medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive aldehyde (formyl) group and a stabilizing acetamide moiety on an aromatic scaffold, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and complex molecular architectures. For researchers, scientists, and drug development professionals, understanding the properties, synthesis, and handling of this reagent is crucial for leveraging its full potential in creating novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview, grounded in established chemical principles and safety protocols, to support its effective application in the laboratory.

Part 1: Core Chemical Identity and Properties

This compound, registered under CAS Number 13493-47-5, is a solid organic compound at room temperature. Its molecular structure is key to its utility, featuring an acetylated amine ortho to a formyl group on a benzene ring. This specific arrangement allows for intramolecular interactions and facilitates cyclization reactions, making it a powerful synthon for targeted molecular design.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 13493-47-5 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | |

| Melting Point | 65.0-69.0 °C | |

| Boiling Point | 103 °C at 0.2 mmHg |

| Purity (Typical) | ≥98% | |

Part 2: Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the selective acetylation of 2-aminobenzaldehyde. This process requires careful control of reaction conditions to prevent side reactions involving the aldehyde group.

Experimental Protocol: Synthesis via Acetylation

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-aminobenzaldehyde

-

Acetic anhydride

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or ethyl acetate (as a solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-aminobenzaldehyde in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar. The choice of an aprotic solvent is critical to avoid unwanted reactions with the acetylating agent.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C. This is a crucial step to moderate the exothermic reaction and enhance selectivity, minimizing the potential for over-acetylation or side-product formation.

-

Base Addition: Add the base (e.g., pyridine) to the solution. The base acts as a scavenger for the acetic acid byproduct generated during the reaction, driving the equilibrium towards the formation of the desired acetamide.

-

Acetylation: Add acetic anhydride dropwise to the cooled, stirring solution. The slow addition rate is essential for controlling the reaction temperature and ensuring a high yield.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for one hour and then warm to room temperature. The progress can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis of this compound.

Part 3: Applications in Research and Drug Development

While specific applications of this compound itself are specialized, its structural motifs are prevalent in medicinal chemistry. The acetamide group is a common feature in a vast number of pharmaceuticals, contributing to molecular stability and acting as a hydrogen bond donor/acceptor.[3][4] The ortho-formylphenyl moiety is a classic precursor for building heterocyclic systems like quinolines and quinazolinones, which are scaffolds for drugs with diverse biological activities, including anticancer and anti-inflammatory properties.[3]

Potential Synthetic Applications:

-

Heterocycle Synthesis: It can undergo condensation reactions with active methylene compounds or amines to form various heterocyclic rings.

-

Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases, which can be further reduced to secondary amines or used as ligands in coordination chemistry.

-

Precursor for Inhibitors: Acetamide derivatives have been investigated as inhibitors for enzymes like Cyclooxygenase-II (COX-II) and Factor VIIa, suggesting the potential for derivatives of this compound in developing novel anticoagulants or anti-inflammatory agents.[3][5]

Conceptual Pathway: Synthesis of a Quinoline Derivative

Caption: A conceptual pathway illustrating the use of the title compound in heterocycle synthesis.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate protective measures.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is associated with the following hazards[2]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.

-

Exposure Response:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Storage: For long-term stability, store this compound in a tightly sealed container at 4°C under a nitrogen atmosphere.

Part 5: Commercial Availability and Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. Purity and quantity may vary by supplier.

Table 2: Representative Commercial Suppliers

| Supplier | Product Example | CAS Number | Notes |

|---|---|---|---|

| Sigma-Aldrich | This compound | 13493-47-5 | Offered via partners like ChemScene LLC. |

| ChemicalBook | This compound | 13493-47-5 | Provides a listing of various suppliers.[1] |

| PubChem | this compound | 13493-47-5 | Lists multiple chemical vendors.[2] |

References

-

CAS 2477812-42-1 N-ethyl-2-(4-formylphenyl)acetamide. Pharmacy Research. [Link]

-

This compound | C9H9NO2 | CID 326664. PubChem. [Link]

-

N-Ethyl-2-(4-Formylphenyl)Acetamide: Key Intermediate for Elacestrant Synthesis. Pharmaffiliates. [Link]

-

Advanced Synthesis Techniques for N-Ethyl-2-(4-Formylphenyl)Acetamide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. National Institutes of Health (NIH). [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

-

New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis and evaluation of acetamide derivatives. Bioencapsulation Research Group. [Link]

-

2-(3-Formylphenoxy)Acetamide SDS. SDS Manager. [Link]

Sources

Spectroscopic Blueprint of N-(2-formylphenyl)acetamide: A Guide for Researchers

An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of N-(2-formylphenyl)acetamide

Introduction

This compound, a key organic intermediate, holds significant value in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its unique structure, featuring an acetamido group ortho to a formyl group on a benzene ring, provides a versatile scaffold for a range of chemical transformations. Accurate and comprehensive spectral data are paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in drug discovery and development pipelines. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, grounded in established spectroscopic principles and supported by available data.

Molecular Structure and Key Spectroscopic Features

The structural arrangement of this compound dictates its characteristic spectral signature. The presence of an aromatic ring, an amide linkage, a methyl group, and an aldehyde functional group gives rise to distinct signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amide proton, the methyl protons of the acetyl group, and the aldehydic proton.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.90 | s | 1H | Aldehyde proton (-CHO) |

| ~8.50 | d | 1H | Aromatic proton (ortho to -CHO) |

| ~7.70 | t | 1H | Aromatic proton |

| ~7.60 | d | 1H | Aromatic proton |

| ~7.20 | t | 1H | Aromatic proton |

| ~2.20 | s | 3H | Acetyl methyl protons (-COCH₃) |

| ~10.0 (variable) | br s | 1H | Amide proton (-NH) |

Interpretation and Causality:

The downfield chemical shift of the aldehydic proton (~9.90 ppm) is a direct consequence of the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy. The aromatic protons exhibit a complex splitting pattern due to their ortho, meta, and para relationships. The proton ortho to the electron-withdrawing formyl group is typically the most deshielded. The singlet at approximately 2.20 ppm is characteristic of the three equivalent protons of the acetyl methyl group. The amide proton often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule and offers insights into their electronic environment.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~192.0 | Aldehyde carbonyl carbon (-CHO) |

| ~169.0 | Amide carbonyl carbon (-NHCOCH₃) |

| ~140.0 | Aromatic carbon (C-NH) |

| ~135.0 | Aromatic carbon (C-CHO) |

| ~134.0 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~125.0 | Aromatic CH |

| ~122.0 | Aromatic CH |

| ~24.0 | Acetyl methyl carbon (-COCH₃) |

Interpretation and Causality:

The two carbonyl carbons are the most downfield signals, with the aldehydic carbon appearing at a higher chemical shift than the amide carbonyl due to the differing electronic environments. The aromatic carbons resonate in the typical range of 120-140 ppm, with the carbons directly attached to the nitrogen and the formyl group being significantly influenced by their electronic effects. The upfield signal at approximately 24.0 ppm is characteristic of the sp³-hybridized methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will prominently display absorptions corresponding to the N-H, C=O, and C-H bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300 | Medium | N-H | Stretching |

| ~3050 | Medium | Aromatic C-H | Stretching |

| ~2850, ~2750 | Weak | Aldehyde C-H | Stretching (Fermi doublet) |

| ~1680 | Strong | Aldehyde C=O | Stretching |

| ~1660 | Strong | Amide C=O (Amide I) | Stretching |

| ~1580 | Medium | C=C | Aromatic ring stretching |

| ~1530 | Medium | N-H | Bending (Amide II) |

Interpretation and Causality:

The N-H stretching vibration of the secondary amide typically appears as a single band around 3300 cm⁻¹. The presence of two strong carbonyl absorption bands is a key feature: one for the aldehyde (~1680 cm⁻¹) and another for the amide (~1660 cm⁻¹, often referred to as the Amide I band). The aldehydic C-H stretching often appears as a characteristic pair of weak bands (a Fermi doublet) around 2850 and 2750 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, is another diagnostic feature for the amide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular weight of this compound is 163.17 g/mol .[1]

Expected Molecular Ion:

-

m/z 163: This corresponds to the molecular ion [C₉H₉NO₂]⁺•.

Predicted Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through several characteristic pathways:

-

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 148 .

-

Loss of ketene (CH₂=C=O): Cleavage of the amide bond can lead to the loss of a neutral ketene molecule, resulting in a fragment ion at m/z 121 , corresponding to 2-aminobenzaldehyde.

-

Loss of the formyl group (•CHO): This would produce a fragment ion at m/z 134 .

-

Loss of carbon monoxide (CO) from the formyl group: This can lead to a fragment at m/z 135 .

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound. It is crucial to consult specific literature procedures for detailed experimental conditions.

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of 2-aminobenzaldehyde.

Materials:

-

2-Aminobenzaldehyde

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Dissolve 2-aminobenzaldehyde in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Add a base, such as pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding dilute hydrochloric acid.

-

Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: General synthesis scheme for this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Prepare a sample as a KBr pellet, a thin film on a salt plate (if the compound is a liquid or can be melted), or in a suitable solvent for solution-phase IR.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using electron ionization (EI) at a standard energy (e.g., 70 eV).

-

Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. The detailed interpretation of the spectral data, rooted in the fundamental principles of spectroscopy, offers valuable insights for researchers engaged in synthetic chemistry, medicinal chemistry, and materials science. This guide serves as a foundational resource, empowering scientists to confidently utilize this versatile building block in their research endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Solubility of N-(2-formylphenyl)acetamide in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation design, and chemical synthesis. N-(2-formylphenyl)acetamide is a key building block in organic synthesis, and its solubility characteristics dictate solvent selection for reactions, purification strategies such as crystallization, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound. It covers the theoretical principles governing its dissolution, presents qualitative solubility data, and details a robust, field-proven experimental protocol for the precise quantitative determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Introduction to this compound

This compound, with the molecular formula C₉H₉NO₂, is an organic compound featuring both an acetamide and a formyl (aldehyde) group on a benzene ring.[1] Its structure allows it to be a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

The efficiency of any process involving this compound—be it a chemical reaction or a purification step—is critically dependent on the choice of solvent. A solvent must not only dissolve reactants to facilitate chemical transformations but also be selected to enable effective product isolation, often through crystallization, which is governed by solubility differences at varying temperatures. Therefore, a thorough understanding of the solubility of this compound in various organic solvents is not merely academic; it is a fundamental requirement for developing scalable, efficient, and reproducible chemical processes.

Physicochemical Properties & Theoretical Solubility Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2] To predict the solubility of this compound, we must first analyze its key physicochemical properties.

Key Molecular Properties:

-

Molecular Weight: 163.17 g/mol [1]

-

Structure: The molecule contains a moderately polar acetamide group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), and a polar formyl group (C=O) which is a hydrogen bond acceptor. The benzene ring constitutes the non-polar portion of the molecule.

-

Polarity: The presence of nitrogen and oxygen atoms creates polar bonds, lending the molecule an overall polar character. The balance between the polar functional groups and the non-polar phenyl ring will dictate its affinity for solvents of varying polarities.[3]

-

Computed XLogP3: 0.7, indicating a relatively balanced hydrophilic/lipophilic character.[1]

Based on this structure, this compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.[2][3] Its solubility in non-polar solvents like hexanes is predicted to be low, as the energy required to break the solute-solute interactions would not be compensated by weak solute-solvent (London dispersion) forces.[2]

Qualitative Solubility Profile

While precise quantitative data is often determined experimentally, a qualitative assessment is invaluable for initial solvent screening. Based on theoretical principles and data for structurally similar compounds, the following profile can be anticipated.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the acetamide and formyl groups.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | Can engage in strong dipole-dipole interactions; excellent hydrogen bond acceptors.[3] |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Moderate | Balance of polar and non-polar characteristics allows for effective solvation. |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Insoluble | Dominated by London dispersion forces, which are insufficient to overcome the solute's intermolecular forces.[2][3] |

Gold Standard Protocol: Experimental Determination of Equilibrium Solubility

To obtain reliable and thermodynamically valid data, the saturation shake-flask method is the industry-accepted gold standard.[4] This method measures the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[5][6]

Causality Behind Experimental Design

The protocol described below is designed to be a self-validating system. Each step is chosen to mitigate common sources of error and ensure that true thermodynamic equilibrium is reached and accurately measured.

-

Use of Excess Solid: Ensures that the solution becomes saturated and remains so, even with minor temperature fluctuations.

-

Extended Equilibration Time (24-72h): Guarantees that the dissolution process has reached a true equilibrium state. Shorter times may only yield kinetic solubility, which can be misleading.[7]

-

Constant Agitation & Temperature Control: Agitation maximizes the surface area for dissolution, while precise temperature control is critical because solubility is highly temperature-dependent.[5][7][8]

-

Phase Separation: Filtration through a sub-micron filter is essential to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Specific Analytical Method: Using a specific, validated method like HPLC (High-Performance Liquid Chromatography) ensures that the measured concentration is only that of the target compound, excluding any impurities or degradants.

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated thermometer or thermocouple

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Validated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Protocol:

-

Preparation: Add an excess amount of solid this compound to a 20 mL vial. "Excess" means enough solid will remain undissolved at the end of the experiment (e.g., ~100 mg).

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 10.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry at a moderate speed (e.g., 150 rpm) for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended to confirm equilibrium has been reached.[7]

-

Sample Collection: After equilibration, remove the vial from the shaker and let it stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Phase Separation: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate (~0.5 mL) to saturate the filter material. Collect the clear filtrate into a clean vial. This filtration step is critical for accurate results.[9]

-

Dilution: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC method. Determine the concentration by comparing the peak area to a standard calibration curve.

-

Calculation: Calculate the solubility in mg/mL or g/100 mL, accounting for the dilution factor.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Safety & Handling

This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[10][11] Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any experimental work.

Conclusion

The solubility of this compound is a critical parameter for its effective use in chemical synthesis and pharmaceutical development. Its molecular structure, containing both hydrogen-bonding groups and a non-polar aromatic ring, results in a preference for polar organic solvents. While theoretical principles provide a strong basis for initial solvent selection, they are not a substitute for precise empirical data. The shake-flask equilibrium solubility protocol detailed in this guide provides a robust and reliable framework for obtaining high-quality, quantitative data. By adhering to this methodology, researchers can make informed decisions regarding solvent choice, leading to optimized reaction conditions, improved purification strategies, and more efficient development timelines.

References

-

What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

-

Solubility of Organic Compounds . - University of Calgary. Available at: [Link]

-

Solubility of Organic Compounds . - Chemistry Steps. Available at: [Link]

-

Biochemistry, Dissolution and Solubility . - National Center for Biotechnology Information (NCBI). Available at: [Link]

-

This compound . - PubChem, National Center for Biotechnology Information. Available at: [Link]

-

<1236> SOLUBILITY MEASUREMENTS . - ResearchGate. Available at: [Link]

-

Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . - ACS Publications. Available at: [Link]

-

<1236> Solubility Measurements . - USP-NF. Available at: [Link]

-

N-(2-fluoro-4-phenylphenyl)acetamide - Solubility . - Solubility of Things. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . - Lund University Publications. Available at: [Link]

-

Solubility Experimental Methods . - Slideshare. Available at: [Link]

-

N-(2-(4-Formylphenyl)ethyl)acetamide . - PubChem, National Center for Biotechnology Information. Available at: [Link]

-

N-(5-acetamido-2-formylphenyl)acetamide . - Chemical Synthesis Database. Available at: [Link]

Sources

- 1. This compound | C9H9NO2 | CID 326664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Solubility Measurements | USP-NF [uspnf.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

The Reaction of N-(2-formylphenyl)acetamide with Primary Amines: A Mechanistic and Methodological Guide

Abstract

The reaction between N-(2-formylphenyl)acetamide and primary amines represents a cornerstone transformation in heterocyclic chemistry, providing a direct and efficient route to 2,3-dihydroquinazolin-4(1H)-ones. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive natural products and their wide range of pharmacological activities, including antimicrobial, antitumor, and analgesic properties.[1][2] This technical guide provides an in-depth exploration of the core reaction mechanism, discusses the critical factors influencing its outcome, presents standardized experimental protocols, and offers insights into the analysis of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital synthetic reaction.

Introduction: Significance and Scope

This compound, also known as 2-(acetylamino)benzaldehyde, is a bifunctional reagent possessing both an electrophilic aldehyde group and a nucleophilic acetamide moiety. This unique arrangement allows for a tandem reaction sequence with primary amines, culminating in the formation of the dihydroquinazolinone ring system. The reaction is a prime example of cyclocondensation, a process that combines condensation and cyclization in a single synthetic operation.[3]

The versatility of this reaction is one of its key strengths. By varying the substituent on the primary amine, a diverse library of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones can be generated, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. Numerous synthetic methods have been developed, ranging from classical acid-catalyzed approaches to modern, environmentally benign procedures using water as a solvent or catalyst-free conditions.[3]

The Core Reaction: Mechanistic Pathways

The generally accepted mechanism for the formation of 2,3-dihydroquinazolin-4(1H)-ones from this compound and a primary amine proceeds through a two-step sequence: initial imine formation followed by intramolecular cyclization.

Step 1: Reversible Imine (Schiff Base) Formation

The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde group in this compound. This is a classic nucleophilic addition to a carbonyl group, which is often the rate-determining step.[4] This addition forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[4]

This step is typically reversible and can be catalyzed by either acid or base. Acid catalysis proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amine.[4][5] The reaction is driven to completion by the subsequent elimination of a water molecule from the carbinolamine intermediate to form a stable carbon-nitrogen double bond, yielding an N-substituted imine, commonly referred to as a Schiff base.[4][6] The removal of water, for instance, through azeotropic distillation or the use of dehydrating agents, can shift the equilibrium towards the imine product.[4]

Step 2: Intramolecular Cyclization and Tautomerization

Once the imine intermediate is formed, the second critical step is an intramolecular nucleophilic attack by the nitrogen atom of the acetamide group onto the electrophilic imine carbon. This cyclization step forms the six-membered heterocyclic ring characteristic of the dihydroquinazolinone core.

The resulting cyclic intermediate then undergoes a proton transfer, or tautomerization, to yield the final, thermodynamically stable 2,3-dihydroquinazolin-4(1H)-one product. This intramolecular cyclization is often irreversible and provides the driving force for the overall reaction.

Below is a visual representation of the proposed reaction mechanism.

Sources

- 1. A vitamin C-based natural deep eutectic solvent for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Carbonyl condensation - Wikipedia [en.wikipedia.org]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. pdf.benchchem.com [pdf.benchchem.com]

fundamental reactivity of the formyl group in N-(2-formylphenyl)acetamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-formylphenyl)acetamide, a seemingly unassuming aromatic compound, harbors a rich and nuanced reactivity profile centered around its formyl group. The ortho-positioning of the acetamido moiety profoundly influences the electrophilic character of the aldehyde, creating a unique chemical environment that unlocks a diverse array of synthetic transformations. This guide delves into the fundamental reactivity of the formyl group in this molecule, exploring the interplay of electronic and steric effects, and provides a comprehensive overview of its participation in key reactions, including nucleophilic additions, condensation reactions, and intramolecular cyclizations. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the knowledge to harness the synthetic potential of this versatile building block.

Structural and Electronic Landscape

At the heart of this compound's reactivity lies the intimate spatial relationship between the formyl (-CHO) and acetamido (-NHC(O)CH₃) groups. The acetamido group, with its nitrogen lone pair, can act as an electron-donating group through resonance, pushing electron density into the aromatic ring. Conversely, the formyl group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution but, more importantly, rendering the aldehydic carbon highly electrophilic.

This electronic push-pull dynamic is further modulated by the potential for intramolecular hydrogen bonding between the N-H of the acetamido group and the oxygen of the formyl group. This interaction can influence the conformation of the molecule, bringing the two functional groups into close proximity and potentially altering the reactivity of the formyl group by increasing the partial positive charge on the carbonyl carbon.

Diagram 1: Intramolecular Interactions in this compound

Caption: Intramolecular hydrogen bonding in this compound.

Fundamental Reactivity of the Formyl Group

The formyl group in this compound undergoes a range of characteristic reactions, with the ortho-acetamido group playing a significant modulatory role.

Nucleophilic Addition

The electrophilic carbonyl carbon of the formyl group is susceptible to attack by nucleophiles. The electron-donating nature of the acetamido group might slightly temper this reactivity compared to a simple benzaldehyde, but the inherent electrophilicity of the aldehyde remains a dominant feature.

Example: Grignard Reaction

A classic example is the addition of a Grignard reagent to form a secondary alcohol.

Experimental Protocol: Synthesis of 1-(2-acetamidophenyl)ethanol

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.2 eq).

-

Initiation: A small crystal of iodine is added, and the flask is gently warmed. A solution of methyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel.

-

Grignard Formation: Once the reaction initiates (disappearance of the iodine color and gentle reflux), the remaining methyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

Addition of Aldehyde: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.

-

Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Condensation Reactions

The formyl group readily participates in condensation reactions with a variety of nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon bonds.

2.2.1. Schiff Base Formation

Reaction with primary amines yields imines (Schiff bases), which are valuable intermediates in organic synthesis.

Diagram 2: Schiff Base Formation

Caption: General scheme for Schiff base formation.

2.2.2. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[1]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reactant Mixture: To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, a catalytic amount of piperidine (0.1 eq) is added.

-

Reaction: The mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography.

-

Isolation: Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated product is collected by filtration.

-

Purification: The solid is washed with cold ethanol and dried under vacuum to afford the desired product.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) |

| This compound | Malononitrile | Piperidine | Ethanol | 85-95 |

| This compound | Ethyl cyanoacetate | Piperidine | Ethanol | 80-90 |

Oxidation and Reduction

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used to convert the formyl group to a carboxylic acid, yielding N-(2-carboxyphenyl)acetamide.

-

Reduction: The formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Intramolecular Cyclization: A Gateway to Heterocycles

The most significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization reactions, providing access to important heterocyclic scaffolds like quinolines and quinazolines.

Friedländer Annulation for Quinolines

The Friedländer synthesis is a reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][3] While this compound possesses an acetamido group, under acidic conditions, in situ hydrolysis to the corresponding 2-aminobenzaldehyde can occur, which then participates in the Friedländer annulation.

Diagram 3: Friedländer Annulation Pathway

Caption: In situ generation of 2-aminobenzaldehyde for Friedländer synthesis.

Experimental Protocol: Synthesis of 2-Methylquinoline

-

Reaction Setup: A mixture of this compound (1.0 eq), acetone (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.2 eq) in toluene is heated to reflux in a flask equipped with a Dean-Stark apparatus.

-

Reaction: The reaction is refluxed for 12-24 hours, with the removal of water monitored.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to yield 2-methylquinoline.

Synthesis of Quinazolines

Quinazolines can be synthesized from 2-aminobenzaldehydes and a nitrogen source, such as an amine, in the presence of an oxidant.[4][5] Similar to the Friedländer synthesis, in situ generation of 2-aminobenzaldehyde from this compound can be a viable strategy.

| Starting Material | Reagents | Product |

| This compound | Acetone, p-TsOH | 2-Methylquinoline |

| This compound | Cyclohexanone, KOH | 1,2,3,4-Tetrahydroacridine |

Conclusion

The formyl group in this compound is a versatile functional handle whose reactivity is intricately modulated by the neighboring acetamido group. This interplay allows for a wide range of transformations, from standard aldehyde chemistry to powerful intramolecular cyclizations that provide access to valuable heterocyclic systems. A thorough understanding of these reactivity patterns is crucial for leveraging this molecule as a strategic building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

-

Al-dujaili, A. H. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 732262. [Link]

- Dyke, S. F., & Sainsbury, M. (1966). The synthesis of quinazolines. Part I. The reaction of 2-aminoacetophenone with trichloroacetyl chloride. Tetrahedron, 22(10), 3409-3415.

-

Wang, L., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 12(12), 1447. [Link]

- Prajapati, D., & Sarma, J. C. (2006). A convenient synthesis of indene and benzofulvene derivatives via sequential Knoevenagel condensation/cyclization. Tetrahedron Letters, 47(39), 7069-7072.

-

Wikipedia. (2023, November 27). Friedländer synthesis. In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Wikipedia. (2023, December 18). Doebner–Miller reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Wikipedia. (2023, October 29). Pictet–Spengler reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Wikipedia. (2023, November 11). Gewald reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Wikipedia. (2023, November 27). Paal-Knorr synthesis. In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Wikipedia. (2023, December 18). Hantzsch pyridine synthesis. In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Wikipedia. (2023, November 27). Biginelli reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Wikipedia. (2023, December 18). Ugi reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Wikipedia. (2023, November 27). Passerini reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]

Sources

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-2-Acetamidobenzaldehyde-Synthesis-and-Historical-Context

A Technical Guide to the Synthesis and Historical Context of 2-Acetamidobenzaldehyde

Executive Summary: 2-Acetamidobenzaldehyde is a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, particularly in the realm of pharmaceuticals and medicinal chemistry. Its unique bifunctional nature, possessing both an aldehyde and an acetamido group in an ortho relationship, makes it an ideal precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of the historical synthesis of 2-acetamidobenzaldehyde, tracing its development from early, often arduous methods to the more streamlined and efficient protocols employed today. We will delve into the mechanistic underpinnings of these synthetic transformations, offering practical insights for researchers, scientists, and professionals in drug development. The guide will also touch upon the compound's significant applications, underscoring its enduring relevance in modern organic chemistry.

Section 1: Introduction to 2-Acetamidobenzaldehyde

2-Acetamidobenzaldehyde, with the chemical formula C9H9NO2, is a pale yellow solid at room temperature.[1] The strategic placement of the aldehyde and acetamido groups on the benzene ring allows for a range of intramolecular cyclization reactions, making it a valuable starting material for the synthesis of quinolines, quinazolines, and other nitrogen-containing heterocycles.[2] These structural motifs are prevalent in a multitude of biologically active compounds, highlighting the importance of efficient and scalable access to 2-acetamidobenzaldehyde.

Section 2: Historical Perspectives on Synthesis